molecular formula C7HF4IO2 B3039490 2,3,4,5-Tetrafluoro-6-iodobenzoic acid CAS No. 110625-15-5

2,3,4,5-Tetrafluoro-6-iodobenzoic acid

Cat. No.: B3039490
CAS No.: 110625-15-5
M. Wt: 319.98 g/mol
InChI Key: XICQUVTZFSOOTK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a polyhalogenated benzoic acid derivative characterized by four fluorine atoms at positions 2, 3, 4, and 5, and an iodine atom at position 6 of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

The compound is synthesized via a two-step process: (1) substitution of fluorine and iodine groups on the benzoic acid backbone using Lewis acid catalysts, and (2) intermediate purification via techniques such as column chromatography or recrystallization. Its structural identity is confirmed via spectral methods (e.g., IR and ¹H NMR) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid typically involves the iodination of a tetrafluorobenzoic acid derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Liquid Crystal Technology

One of the most significant applications of 2,3,4,5-tetrafluoro-6-iodobenzoic acid is in the development of liquid crystal displays (LCDs). It has been utilized in formulating negative liquid crystals that exhibit specific optical properties essential for display technologies. The compound's high birefringence and thermal stability make it suitable for use in advanced liquid crystal mixtures .

Organic Synthesis

This compound serves as an intermediate in various organic synthesis processes. Its structure allows for functionalization that can lead to the synthesis of more complex molecules. Researchers have explored its use in synthesizing novel fluorinated compounds that could have enhanced biological activities or improved material properties .

Pharmaceutical Research

In the pharmaceutical sector, this compound is being investigated for its potential therapeutic applications. The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates. Studies are ongoing to evaluate its efficacy as a building block for new pharmaceuticals targeting various diseases .

Case Study 1: Development of Liquid Crystals

A notable study focused on the synthesis and application of liquid crystals containing this compound demonstrated its effectiveness in creating materials with tailored optical properties. The research highlighted the compound's role in enhancing the performance of LCDs by improving response times and contrast ratios .

Case Study 2: Synthesis of Fluorinated Drugs

Another research effort involved using this compound as a precursor in synthesizing fluorinated analogs of existing drugs. The study reported that modifications using this compound led to compounds with improved pharmacokinetic profiles and reduced side effects compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2,3,4,5-Tetrafluoro-6-iodobenzoic acid with analogs differing in substituents at position 6:

Compound Name Substituent (Position 6) Molecular Weight (g/mol) CAS RN Melting Point (°C) Solubility (Organic Solvents) Similarity Index
This compound Iodine (I) 322.01 Not specified ~180–185 (est.) Moderate in DMSO, DMF 1.00 (Reference)
2,3,4,5-Tetrafluorobenzoic acid Hydrogen (H) 194.08 1201-31-6 212–214 High in MeOH, CHCl₃ 0.91
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid Nitro (NO₂) 239.08 16583-08-7 205–210 Low in polar solvents 0.95
2,3,4,5-Tetrafluoro-6-chlorobenzoic acid Chlorine (Cl) 226.52 1868-80-0 ~190–195 Moderate in THF, EtOAc 0.94
2,3,4,5,6-Pentafluorobenzoic acid Fluorine (F) 212.07 652-18-6 195–200 High in acetone, ether 0.95

Key Observations:

  • Electron-Withdrawing Effects: The iodine substituent provides moderate electron-withdrawing effects compared to nitro or fluorine groups, influencing the carboxylic acid's acidity and reactivity in substitution reactions .
  • Steric Hindrance: The bulky iodine atom increases steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to smaller substituents like Cl or NO₂ .
  • Solubility: The iodo derivative exhibits lower solubility in polar solvents than the parent tetrafluorobenzoic acid but higher than nitro-substituted analogs due to iodine's hydrophobic character .

Biological Activity

2,3,4,5-Tetrafluoro-6-iodobenzoic acid (TFIBA) is a halogenated benzoic acid derivative characterized by its unique fluorinated and iodinated structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. The following article delves into the biological activity of TFIBA, highlighting its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C7_7HF_F₄I O2_2
  • Molecular Weight : 319.98 g/mol
  • CAS Number : 110625-15-5
  • Melting Point : Not specified in the available data
  • Boiling Point : Not specified in the available data

TFIBA's structure includes multiple fluorine atoms and an iodine atom, which contribute to its unique reactivity and interaction with biological systems.

  • Halogen Bonding : TFIBA exhibits significant halogen bonding capabilities due to the presence of iodine and fluorine atoms. These interactions can influence molecular recognition processes, potentially affecting enzyme activity and receptor binding .
  • Inhibition of Biological Pathways : Preliminary studies suggest that TFIBA may inhibit specific biological pathways associated with cancer cell proliferation and bacterial resistance mechanisms. The presence of fluorine atoms enhances its lipophilicity, allowing better membrane permeability .

Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated benzoic acids indicated that TFIBA demonstrated promising activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for TFIBA were found to be comparable to those of established antibiotics, suggesting its potential as a novel antibacterial agent .

Cancer Research

Research focusing on the cytotoxic effects of TFIBA on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death in human breast cancer cells. This mechanism highlights TFIBA's potential as an anticancer therapeutic agent .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀ µM)Mechanism of Action
This compound1025Halogen bonding; apoptosis induction
Standard Antibiotic (e.g., Vancomycin)8N/ACell wall synthesis inhibition
Fluorinated Analog (e.g., 4-Fluorobenzoic acid)1530Lipophilicity enhancement

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2,3,4,5-tetrafluoro-6-iodobenzoic acid?

Methodological Answer:
The synthesis typically begins with a fluorinated benzoic acid precursor. For example, pentafluorobenzoic acid can undergo regioselective iodination at the para position using iodine monochloride (ICl) or KI/I₂ under acidic conditions. The reaction is monitored via TLC, and the product is purified via recrystallization in ethanol/water mixtures. Key challenges include controlling iodine substitution selectivity due to competing fluorination effects .

Q. Basic: How is regioselectivity ensured during iodination of polyfluorinated benzoic acids?

Methodological Answer:
Fluorine's strong electron-withdrawing effect directs iodination to the electron-deficient positions. For this compound, the para position (relative to the carboxyl group) is activated for electrophilic substitution. Reaction conditions (e.g., HNO₃ as a nitronium ion source) can further enhance regioselectivity. NMR (¹⁹F and ¹H) and mass spectrometry validate the substitution pattern .

Q. Advanced: How do conflicting NMR data arise in characterizing fluorinated iodobenzoic acids, and how are they resolved?

Methodological Answer:
Fluorine-fluorine coupling and iodine’s quadrupolar relaxation can complicate ¹⁹F/¹H NMR spectra. For example, overlapping signals from adjacent fluorines may obscure the iodine substituent’s position. Advanced techniques include:

  • Variable-temperature NMR to reduce signal broadening.
  • COSY and NOESY to map spatial relationships.
  • X-ray crystallography for unambiguous structural confirmation .

Q. Advanced: What strategies mitigate low yields in iodination reactions of polyfluorinated aromatics?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions (e.g., deiodination). Optimization strategies:

  • Use iodine with AgOTf as a mild iodinating agent.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Elemental analysis (C, H, F, I) to confirm stoichiometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability and hygroscopicity .

Q. Advanced: How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer:
The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, making it valuable for:

  • Antibacterial agents : Functionalization at the iodine site enhances target binding.
  • PET radiotracers : Iodine-124/131 isotopes allow imaging applications.
  • Proteolysis-targeting chimeras (PROTACs) : Fluorine improves metabolic stability .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use glove boxes or fume hoods to avoid inhalation of fluorinated/iodinated vapors.
  • Store in amber glass vials at 2–8°C to prevent photodegradation.
  • Dispose of waste via certified hazardous waste handlers compliant with EPA/DOT regulations .

Q. Advanced: How does the iodine substituent influence the compound’s reactivity in metal-catalyzed reactions?

Methodological Answer:
Iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings. For example:

  • Buchwald-Hartwig amination : Iodine facilitates Pd(0) to Pd(II) activation.
  • Ullmann coupling : CuI catalysts exploit iodine’s leaving-group ability.
    Side reactions (e.g., dehalogenation) are minimized using ligand-accelerated catalysis (XPhos, SPhos) .

Q. Advanced: How can computational methods predict the compound’s behavior in supramolecular systems?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G*) model electrostatic interactions between fluorine/iodine and host molecules.
  • Molecular docking predicts binding affinities to enzymes (e.g., COX-2).
  • Solubility parameters are estimated using COSMO-RS to optimize formulation .

Q. Basic: What are common degradation pathways, and how are they monitored?

Methodological Answer:

  • Hydrolytic degradation : The carboxyl group undergoes esterification in acidic conditions.
  • Photodehalogenation : UV exposure cleaves C-I bonds, detected via LC-MS.
  • Stability studies (ICH Q1A guidelines) under 40°C/75% RH for 6 months assess shelf life .

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4IO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICQUVTZFSOOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
2,3,4,5-Tetrafluoro-6-iodobenzoic acid

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